2-Azachrysene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
218-02-0 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
naphtho[2,1-f]isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-4-14-12(3-1)5-7-17-15-9-10-18-11-13(15)6-8-16(14)17/h1-11H |
InChI Key |
ACIUFBMENRNYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CN=C4 |
Origin of Product |
United States |
Chemical Profile of 2 Azachrysene
2-Azachrysene, a nitrogen-containing polycyclic aromatic hydrocarbon, possesses a unique set of chemical and physical properties that are of significant interest to researchers. The introduction of a nitrogen atom into the chrysene (B1668918) framework at the 2-position alters the electronic landscape of the molecule, influencing its reactivity and photophysical behavior.
A summary of the key chemical properties of this compound is presented in the interactive data table below.
| Property | Value |
| Chemical Formula | C₁₇H₁₁N |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 218-02-0 |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| UV-Vis Absorption (λmax) | Not available |
| Fluorescence Emission (λem) | Exhibits fluorescent properties |
| ¹H NMR | Not available |
| ¹³C NMR | Not available |
Synthesis and Chemical Reactions of 2 Azachrysene
Established Synthetic Routes
A prominent method for the synthesis of this compound derivatives involves the palladium-catalyzed Heck coupling reaction. researchgate.net This approach typically utilizes the coupling of an appropriate aryl halide with an alkene. For instance, the reaction of a substituted 2-bromonaphthalene (B93597) derivative with a suitable vinylpyridine can be employed to construct the core structure of this compound. The versatility of the Heck reaction allows for the introduction of various substituents on the aromatic rings, providing access to a library of this compound derivatives.
Photocyclization reactions offer another powerful strategy for the synthesis of polycyclic aromatic compounds, including this compound. This method often involves the irradiation of a stilbene-like precursor, leading to an intramolecular cyclization to form the desired fused ring system. For the synthesis of this compound, a precursor containing a styrylpyridine moiety can be subjected to photochemical conditions to induce the ring-closing reaction, thereby forming the tetracyclic azachrysene skeleton.
Characteristic Chemical Reactions
The chemical reactivity of this compound is influenced by the presence of the nitrogen atom and the extended π-system.
The electron-rich aromatic rings of this compound are susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating and deactivating effects of the fused rings and the nitrogen atom. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, which allow for the further functionalization of the this compound core.
The lone pair of electrons on the nitrogen atom in the this compound ring makes it a site for various chemical transformations. It can act as a nucleophile and undergo reactions such as N-alkylation and N-oxidation. N-alkylation introduces an alkyl group onto the nitrogen atom, which can modify the steric and electronic properties of the molecule. N-oxidation, typically achieved using oxidizing agents like peroxy acids, leads to the formation of the corresponding N-oxide, which can exhibit different reactivity and biological activity compared to the parent compound.
Theoretical and Computational Chemistry of 2 Azachrysene
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules like 2-azachrysene. This method allows for the accurate calculation of molecular properties by approximating the many-electron Schrödinger equation.
The following table presents representative calculated bond lengths for a related aza-aromatic compound, phenanthridine, to illustrate the typical output of DFT calculations. Note that these are not the values for this compound.
| Bond | Calculated Bond Length (Å) |
| C-C | 1.37 - 1.42 |
| C-N | 1.33 - 1.38 |
| C-H | ~1.08 |
Data is illustrative and based on general values for aza-aromatic systems.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various modes of atomic motion, such as stretching, bending, and twisting of chemical bonds. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. For aza-PAHs, the vibrational modes are influenced by the presence of the nitrogen atom. For instance, C-N stretching vibrations and in-plane and out-of-plane bending modes involving the nitrogen atom will have characteristic frequencies. Theoretical studies on related heterocyclic compounds have shown that DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-31G*), can reproduce experimental vibrational spectra with good accuracy after applying a scaling factor to the calculated frequencies. nih.gov
Below is a table of representative calculated vibrational frequencies for aza-aromatic systems. These are general ranges and not specific to this compound.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C-C Stretch | 1400 - 1650 |
| C-N Stretch | 1250 - 1350 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 750 - 950 |
Data is illustrative and based on general values for aza-aromatic systems.
The introduction of a nitrogen atom into the symmetric chrysene (B1668918) structure breaks the molecule's symmetry, leading to a non-zero dipole moment for this compound. DFT calculations can provide a reliable prediction of the magnitude and direction of this dipole moment. The dipole moment arises from the uneven distribution of electron density due to the higher electronegativity of nitrogen compared to carbon. The calculated dipole moment is a crucial parameter for understanding the intermolecular interactions of this compound and its behavior in electric fields. researchgate.net
Furthermore, DFT can be used to calculate the rotational constants (A, B, and C) of a molecule, which are related to its moments of inertia. ifpan.edu.pl These constants are fundamental for interpreting rotational spectroscopy data, which can provide highly precise information about the molecular geometry. arxiv.org
The following table provides illustrative calculated dipole moments for some nitrogen-containing aromatic compounds. These are not the values for this compound.
| Compound | Calculated Dipole Moment (Debye) |
| Pyridine | ~2.2 |
| Quinoline | ~2.2 |
| Acridine | ~2.1 |
Data is illustrative and based on general values for aza-aromatic systems.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic excited states of molecules. researchgate.net By applying TD-DFT, one can calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. nih.gov These calculations also provide information about the nature of the transitions, such as whether they are π-π* or n-π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, the presence of the nitrogen atom with its lone pair of electrons introduces the possibility of n-π* transitions in addition to the π-π* transitions characteristic of the chrysene backbone. The calculated electronic transitions can be compared with experimental UV-Vis absorption spectra to understand the photophysical properties of the molecule. mdpi.com
Below is a table of representative calculated electronic transition data for aza-aromatic systems. These are general ranges and not specific to this compound.
| Transition Type | Typical Calculated Excitation Energy (eV) | Typical Oscillator Strength (f) |
| π-π | 3.5 - 5.0 | > 0.1 (strong) |
| n-π | 3.0 - 4.0 | < 0.01 (weak) |
Data is illustrative and based on general values for aza-aromatic systems.
Advanced Quantum Chemical Calculations for Reactivity and Electronic Behavior
Beyond standard DFT methods, more advanced quantum chemical calculations can be employed to explore the finer details of the reactivity and electronic behavior of this compound.
The electron transfer properties of this compound are of significant interest for its potential applications in organic electronics. Advanced computational methods can be used to calculate key parameters that govern electron transfer reactivity, such as ionization potential (IP) and electron affinity (EA). The IP represents the energy required to remove an electron from the molecule, while the EA is the energy released when an electron is added. These values are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity and greater ease of electronic excitation. researchgate.net The distribution and energy levels of these frontier molecular orbitals can be precisely calculated, providing insights into the sites most susceptible to electrophilic or nucleophilic attack and the molecule's ability to donate or accept electrons in charge transfer processes. rsc.org
The following table presents illustrative calculated HOMO and LUMO energies for aza-aromatic systems. These are not the values for this compound.
| Property | Typical Calculated Energy (eV) |
| HOMO Energy | -5.0 to -6.5 |
| LUMO Energy | -1.0 to -2.5 |
| HOMO-LUMO Gap | 3.0 to 4.5 |
Data is illustrative and based on general values for aza-aromatic systems.
Investigation of Internal Charge Transfer (ICT) Mechanisms within this compound Derivatives
While specific computational studies on the internal charge transfer (ICT) mechanisms exclusively within this compound derivatives are not extensively documented in publicly available research, the principles of ICT are well-established and can be extrapolated to this class of compounds. ICT is a photophysical process that occurs in molecules typically composed of an electron-donating (D) and an electron-accepting (A) moiety, linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. This process is highly sensitive to the molecular geometry and the surrounding environment.
In the context of this compound, the nitrogen atom introduces an inherent asymmetry and alters the electron distribution of the parent chrysene scaffold. This nitrogen atom can act as a modest electron-accepting site. By strategically functionalizing the this compound core with various electron-donating or electron-withdrawing groups, it is possible to induce and modulate ICT characteristics.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating ICT phenomena. These calculations can elucidate the nature of the excited states, including the charge distribution and the degree of charge transfer. Key parameters derived from these computations include the change in dipole moment upon excitation and the spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A significant change in dipole moment and a low HOMO-LUMO overlap are characteristic indicators of an ICT state.
For a hypothetical this compound derivative designed to exhibit ICT, such as one substituted with a strong donor group (e.g., -N(CH₃)₂) and a strong acceptor group (e.g., -CN), computational analysis would likely reveal the following:
Ground State: The HOMO would be localized primarily on the electron-donating group and the chrysene core, while the LUMO would be concentrated around the electron-accepting group and the nitrogen-containing ring.
Excited State: Upon excitation, TD-DFT calculations would predict a significant transfer of electron density from the HOMO to the LUMO, resulting in a large excited-state dipole moment.
The study of analogous donor-acceptor systems demonstrates that the efficiency of ICT is heavily influenced by the nature of the donor, the acceptor, and the π-bridge connecting them. acs.org Computational modeling allows for the systematic variation of these components to design molecules with tailored ICT properties for applications in sensors, molecular switches, and organic electronics. acs.org
Table 1: Illustrative Computational Data for a Hypothetical Donor-Acceptor Substituted this compound Derivative
| Parameter | Ground State | Excited State (ICT) |
| HOMO Energy | -5.8 eV | N/A |
| LUMO Energy | -2.5 eV | N/A |
| HOMO-LUMO Gap | 3.3 eV | N/A |
| Dipole Moment | 2.5 D | 15.0 D |
| Charge on Donor | +0.1 e | +0.8 e |
| Charge on Acceptor | -0.2 e | -0.9 e |
Note: The data in this table is hypothetical and serves to illustrate the expected computational results for a molecule exhibiting internal charge transfer. It is not based on experimental or calculated values for a specific this compound derivative.
Development of Structure-Property Relationships through Computational Models
Computational models are instrumental in establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). These models seek to correlate the structural or physicochemical properties of a series of compounds with their observed properties or biological activities. For aza-polycyclic aromatic hydrocarbons (aza-PAHs) like this compound, such models can predict various endpoints, including toxicity, electronic properties, and reactivity. conicet.gov.arrsc.org
The development of a robust QSPR or QSAR model typically involves the following steps:
Data Set Compilation: A diverse set of molecules with known properties or activities is assembled.
Molecular Descriptor Calculation: A wide range of numerical descriptors that encode the structural, electronic, and topological features of each molecule is calculated.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks, are used to build a mathematical model that links the descriptors to the property of interest. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.
For aza-PAHs, a variety of molecular descriptors have been shown to be important in developing predictive models. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic structure of the molecule, such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and atomic charges. These are often calculated using quantum chemical methods like DFT. researchgate.net
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, reflecting its size, shape, and branching.
Spatial Descriptors: These 3D descriptors account for the spatial arrangement of atoms in the molecule.
For instance, a QSPR model aimed at predicting the electronic properties of substituted this compound derivatives would likely find that descriptors related to the electron-donating or -withdrawing strength of the substituents (like Hammett constants or calculated atomic charges) are highly significant. DFT calculations on chrysene and its derivatives have shown that substituents can significantly impact the HOMO and LUMO energy levels, which in turn affects the electronic and optical properties. researchgate.netnih.gov Similarly, QSAR models for the toxicity of PAHs and aza-PAHs often identify descriptors related to molecular size, lipophilicity, and electronic properties as being critical. conicet.gov.arnih.gov
The development of such computational models for this compound and its analogues is crucial for high-throughput virtual screening of new compounds with desired properties, thereby accelerating the discovery process and reducing the need for extensive experimental synthesis and testing. rsc.org
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of PAHs and Aza-PAHs
| Descriptor Class | Example Descriptors | Relevance |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relate to reactivity, charge transfer, and spectroscopic properties. |
| Topological | Wiener Index, Molecular Connectivity Indices | Describe molecular size, shape, and complexity. |
| Quantum Chemical | Total Energy, Heat of Formation, Atomic Charges | Provide insights into molecular stability and reactivity. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Correlates with bioavailability and membrane permeability. |
Advanced Applications of 2 Azachrysene in Materials Science
Development of 2-Azachrysene-Based Nonlinear Optical Materials
Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical data processing and telecommunications. The efficiency of these materials is dependent on their second-order NLO response. Research has identified derivatives of this compound as a promising class of chromophores for such applications.
The incorporation of a this compound moiety into a chromophore structure has been shown to result in significant second-order NLO responses. A notable example is 8-N,N-dibutylamino-2-azachrysene, which has demonstrated a high second-order NLO response. x-mol.com This enhanced NLO activity is attributed to the charge-transfer characteristics of the molecule, which are influenced by the electron-donating amino group and the electron-accepting nature of the azachrysene core. The performance of this this compound derivative, as determined by the electric-field-induced second-harmonic (EFISH) generation technique, highlights its potential in NLO applications. x-mol.com
Below is a data table summarizing the NLO properties of a key this compound derivative.
| Compound | μβ (1.907 μm) (10⁻⁴⁸ esu) |
| 8-N,N-dibutylamino-2-azachrysene | Large |
Note: The exact numerical value for the large μβ was not specified in the source.
A critical factor in the design of practical NLO materials is their thermal stability. Materials used in photonic devices must be able to withstand high temperatures during fabrication and operation without degrading. 8-N,N-dibutylamino-2-azachrysene has been noted for its very high thermal stability, making it a particularly appealing building block for NLO active materials. x-mol.com This inherent stability is a significant advantage for the long-term performance and reliability of devices incorporating this chromophore.
Potential as Electroluminescent Materials in Organic Light-Emitting Diodes (OLEDs)
While direct studies on this compound in OLEDs are limited, the broader class of chrysene (B1668918) derivatives has been investigated for their electroluminescent properties. Chrysene possesses a wide bandgap, making it a suitable core for deep-blue light-emitting materials in OLEDs. nih.govscilit.com By analogy, the this compound framework is expected to exhibit similar potential. The introduction of a nitrogen atom into the chrysene structure can modulate the frontier molecular orbital energy levels (HOMO and LUMO), which may allow for the tuning of the emission color and improvement of charge injection and transport properties. For instance, chrysene derivatives have been functionalized with groups like triphenylamine (B166846) (TPA) and terphenyl (TP) to enhance their electroluminescence performance, achieving high external quantum efficiencies and deep-blue emission. nih.govscilit.com Similar synthetic strategies could be applied to this compound to develop novel emitters for OLEDs.
The following table presents the electroluminescence performance of a chrysene-based OLED, illustrating the potential of this class of materials.
| Device Emitter | Max. EL Wavelength (nm) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| TPA-C-TP | 439 | 4.13 | (0.15, 0.07) |
TPA-C-TP: 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline nih.govscilit.com
Role as Versatile Building Blocks in the Construction of Functional Organic Materials
The structural and electronic properties of this compound make it a versatile building block for the synthesis of a variety of functional organic materials. x-mol.com Organic building blocks are fundamental molecular units used to construct more complex architectures such as polymers and supramolecular assemblies. researchgate.net The this compound core can be chemically modified at various positions to introduce different functional groups, allowing for the tailoring of its properties for specific applications. For example, the high thermal stability and significant NLO response of 8-N,N-dibutylamino-2-azachrysene underscore its utility as a foundational component for robust NLO materials. x-mol.com Beyond NLO, the incorporation of this compound into polymeric structures could lead to materials with interesting photophysical and electronic properties for applications in organic electronics. x-mol.com
Integration into Supramolecular Architectures for Tunable Optoelectronic Properties
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional architectures. While specific research on the integration of this compound into supramolecular structures is not yet widely reported, the general principles of supramolecular assembly of polycyclic aromatic hydrocarbons (PAHs) suggest a strong potential for this compound in this field. The planar aromatic surface of this compound can facilitate π-π stacking interactions, which are a primary driving force for the self-assembly of such molecules.
By designing this compound derivatives with specific recognition sites, it would be possible to direct their assembly into ordered structures like nanofibers, nanoribbons, or liquid crystalline phases. The optoelectronic properties of these supramolecular assemblies are often distinct from those of the individual molecules and can be tuned by controlling the molecular packing and intermolecular electronic coupling. This approach could lead to the development of novel materials with tunable fluorescence, charge transport, and chiroptical properties for applications in sensors, organic electronics, and photonics.
Emerging Research Avenues and Future Outlook for 2 Azachrysene
Novel Synthetic Approaches and Catalytic Systems for Efficient Production
The efficient synthesis of 2-azachrysene and its derivatives is crucial for exploring their potential applications. While several synthetic routes have been established, current research is focused on developing more efficient, atom-economical, and environmentally benign methodologies.
One established method for the synthesis of this compound involves a Wittig condensation of benzyltriphenylphosphonium chloride with isoquinoline-5-carbaldehyde, which is then followed by a photochemical cyclization. chim.it Another approach utilizes the Heck coupling of methyl o-iodobenzoates. researchgate.net More traditional methods have also included reactions that proceed through benzyne intermediates. chim.it
| Synthetic Strategy | Key Features | Potential for Improved Efficiency |
| Wittig Condensation & Photochemical Cyclization | Involves the formation of a stilbene-like intermediate followed by light-induced ring closure. chim.itmdpi.com | Optimization of photochemical reaction conditions and development of more efficient photocatalysts. |
| Heck Coupling | Palladium-catalyzed cross-coupling reaction to form a key C-C bond in the chrysene (B1668918) framework. researchgate.net | Development of more active and stable palladium catalysts, and exploration of microwave-assisted heating to reduce reaction times. |
| Benzyne-Mediated Cyclization | Involves the generation of a highly reactive benzyne intermediate that undergoes intramolecular cyclization. chim.it | Designing precursors that generate benzynes under milder conditions and improving control over the regioselectivity of the cyclization. |
| Transition Metal-Catalyzed Annulation | Direct construction of the ring system using transition metals to catalyze C-H activation and annulation reactions. chim.it | Discovery of new catalytic systems based on earth-abundant metals and the development of one-pot multi-component reactions. |
Application of Advanced Spectroscopic Techniques for In-Situ and Time-Resolved Characterization
A detailed understanding of the excited-state dynamics and reaction mechanisms of this compound is essential for its application in areas such as organic electronics and photocatalysis. Advanced spectroscopic techniques that offer high temporal and spectral resolution are critical for these investigations.
Time-resolved spectroscopy, which utilizes pulsed lasers, can probe processes occurring on timescales from femtoseconds to microseconds. wikipedia.orgyoutube.com This allows for the direct observation of transient species, such as excited states and reaction intermediates. nih.gov For this compound, techniques like transient absorption spectroscopy could be used to monitor the formation and decay of its excited states following photoexcitation. wikipedia.org Time-resolved infrared (TRIR) and time-resolved resonance Raman (TRRR) spectroscopy could provide structural information about these transient species, offering insights into how the molecule's geometry changes upon excitation. wikipedia.orgnih.gov
In-situ characterization techniques are also becoming increasingly important for studying the behavior of this compound in real-world environments, such as within an operating electronic device or during a chemical reaction. mdpi.com The combination of spectroscopic methods with, for example, electrochemical measurements can provide a comprehensive picture of the structure-property-performance relationships of this compound-based materials. The table below highlights some advanced spectroscopic techniques and their potential applications to this compound.
| Spectroscopic Technique | Information Obtained | Potential Application for this compound |
| Transient Absorption Spectroscopy | Electronic transitions of excited states and reaction intermediates. wikipedia.org | Studying the lifetime and decay pathways of the singlet and triplet excited states of this compound. |
| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational modes of transient species, providing structural information. wikipedia.org | Characterizing the structural changes in this compound upon photoexcitation or charge injection. |
| Time-Resolved Resonance Raman (TRRR) Spectroscopy | Vibrational modes of specific chromophores, offering high sensitivity and selectivity. nih.gov | Investigating the vibrational dynamics of the this compound core in its excited states. |
| In-Situ Spectroelectrochemistry | Spectroscopic changes as a function of applied potential. | Monitoring the electronic and structural changes in this compound during redox processes in an electrochemical cell. |
| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes and intermolecular interactions. mdpi.comsemanticscholar.org | Probing the charge transport properties and intermolecular packing of this compound in thin films. |
Multiscale Computational Modeling for Complex this compound Systems
Computational modeling has become an indispensable tool for understanding the properties of complex molecular systems and for guiding the design of new materials. nih.gov For this compound, a multiscale modeling approach, which combines different levels of theory to study phenomena across various length and time scales, is particularly promising. mdpi.comresearchgate.netnih.gov
At the quantum mechanical (QM) level, methods like density functional theory (DFT) can be used to accurately predict the electronic structure, spectroscopic properties, and reactivity of individual this compound molecules. nih.govresearchgate.netorgchemres.org These calculations can provide insights into the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its photophysical and electronic properties. orgchemres.org Furthermore, QM methods can be employed to investigate reaction mechanisms and predict the most likely sites for chemical reactions. nih.govresearchgate.net
For larger systems, such as aggregates of this compound molecules or their integration into a material matrix, classical molecular dynamics (MD) simulations can be used to study the morphology and dynamics. rug.nl By developing accurate force fields, which can be parameterized using the results from QM calculations, MD simulations can predict how this compound molecules pack in the solid state and how this packing influences properties like charge transport. The integration of QM and MD methods in a QM/MM (quantum mechanics/molecular mechanics) approach allows for the study of specific chemical events, such as a reaction or an electronic excitation, within a larger, more realistic environment.
| Modeling Level | Methods | Information Obtained | Relevance to this compound |
| Quantum Mechanics (QM) | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) nih.govresearchgate.netorgchemres.org | Electronic structure, absorption and emission spectra, reaction pathways. nih.govresearchgate.netarxiv.org | Predicting the photophysical properties and reactivity of this compound and its derivatives. |
| Molecular Dynamics (MD) | Classical Force Fields | Morphology of aggregates, diffusion, and conformational changes. rug.nl | Simulating the solid-state packing of this compound and its impact on charge transport. |
| Multiscale (QM/MM) | Hybrid Quantum Mechanics/Molecular Mechanics | Properties of a specific region at high accuracy within a larger environment. nih.gov | Investigating the behavior of a single this compound molecule within a solvent or a polymer matrix. |
Interdisciplinary Applications and Rational Design Principles for New Materials
The unique properties of this compound make it a promising candidate for a variety of interdisciplinary applications. Its extended π-conjugated system and nitrogen heteroatom suggest its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The nitrogen atom can be used to tune the electronic properties of the molecule and to promote intermolecular interactions that can facilitate charge transport. researchgate.net
In the field of medicinal chemistry, the azachrysene scaffold is found in some natural products and has been explored as a privileged structure for the development of new therapeutic agents. researchgate.net The ability to functionalize the this compound core allows for the systematic exploration of its biological activity.
The rational design of new materials based on this compound will rely on a deep understanding of its structure-property relationships. scribd.com By strategically modifying the this compound core with different functional groups, it is possible to tune its properties for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups can alter its absorption and emission wavelengths, as well as its redox potentials. researchgate.net The design of multi-branched structures or the coordination to metal centers can also lead to materials with enhanced nonlinear optical properties. scribd.comresearchgate.netunimi.it
Future research will likely focus on the following rational design principles:
Tuning Optoelectronic Properties: The synthesis of a library of this compound derivatives with varying substituents to systematically tune their HOMO/LUMO energy levels, absorption/emission spectra, and charge carrier mobilities.
Enhancing Intermolecular Interactions: The design of this compound derivatives with functional groups that promote favorable intermolecular packing in the solid state, leading to improved charge transport.
Improving Solubility and Processability: The incorporation of solubilizing groups to facilitate the solution-based processing of this compound-based materials for device fabrication.
Targeted Biological Activity: The functionalization of the this compound scaffold to enhance its binding affinity and selectivity for specific biological targets.
By leveraging these emerging research avenues, the scientific community is poised to unlock the full potential of this compound and its derivatives, leading to the development of new materials with tailored properties for a wide range of applications.
Q & A
Q. How should researchers address ethical challenges in publishing this compound data with proprietary synthesis methods?
Q. What steps ensure reproducibility when reporting this compound’s quantum yield measurements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
